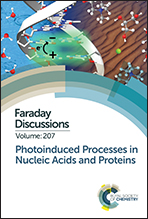Transport of nanoparticulate material in self-assembled block copolymer micelle solutions and crystals
Faraday Discussions Pub Date: 2015-11-05 DOI: 10.1039/C5FD00122F
Abstract
Water soluble poly(ethylene oxide)–poly(propylene oxide)–poly(ethylene oxide) [PEO–PPO–PEO] triblock copolymers self-assemble into thermoreversible micellar crystals comprised of periodically spaced micelles. The micelles have PPO cores surrounded by hydrated PEO coronas and the dimensions of the unit cell of the organized micelles is on the order of several to tens of nanometers. Fluorescence recovery after photobleaching (FRAP) is used to quantify nanoparticle transport in these nanostructured polymer micelle systems. Diffusivity of bovine serum albumin (BSA, Dh ∼ 7 nm) is quantified across a wide range of polymer, or micelle, concentrations covering both the disordered fluid as well as the structured micellar crystal to understand the effects of nanoscale structure on particle transport. Measured particle diffusivity in these micellar systems is reduced by as much as four orders of magnitude when compared to diffusivity in free solution. Diffusivity in the disordered micellar fluid is best understood in terms of diffusion through a polymeric solution, while transport in the structured micellar phase is possibly due to hopping between interstitial sites. These results not only show that the nanoscale structures of the micelles have a measureable impact on particle diffusivity, but also demonstrate the ability to tune nanoscale transport in self-assembled materials.
Recommended Literature
- [1] Ferroelastic-like transition and solvents affect the magnetism of a copper–organic radical one-dimensional coordination polymer†
- [2] Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells†
- [3] Control of ice nucleation: freezing and antifreeze strategies
- [4] Back matter
- [5] Novel self-assembled dynamic [2]catenanes interlocked by the quadruple hydrogen bonding ureidopyrimidinone motif†
- [6] Rotenoid synthesis, by one-carbon insertion, from 2′-hydroxyisoflavones using dimethylsulphoxonium methylide
- [7] Negative isotope effect for charge transport in acenes and derivatives – a theoretical conclusion†
- [8] Multifunctional quaternized carbon dots with enhanced biofilm penetration and eradication efficiencies†
- [9] British Engineering Standards
- [10] Stealth-like polysarcosine-modified nanoparticles with low dye doses and long blood circulation for efficient breast cancer pulmonary metastasis imaging†










